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Compound of Interest

Compound Name:
Methyl 2-mercapto-4-

methylbenzoate

Cat. No.: B13967489

Get Quote

Executive Summary
Methyl 2-mercapto-4-methylbenzoate (CAS: 345910-55-6) is a specialized organosulfur

intermediate critical in the synthesis of fused heterocyclic therapeutics.[1][2][3] It serves as a

pharmacophore scaffold for benzothiophenes and benzothiazoles, notably in the development

of Hepatitis B virus (HBV) core protein allosteric modulators.

This guide provides a rigorous structural analysis framework, detailing the physicochemical

architecture, spectroscopic signatures (NMR, MS, IR), and impurity profiling necessary for

validation in drug discovery workflows. Unlike simple benzoates, the ortho-mercapto motif

introduces specific reactivity (oxidative dimerization) that requires tailored analytical protocols.

Molecular Architecture & Physicochemical Profile[4]
The compound features a trisubstituted benzene ring. The ortho positioning of the thiol (-SH)

and ester (-COOMe) groups creates a "pseudo-ring" electronic environment, often leading to

intramolecular hydrogen bonding or facile cyclization.
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Property Specification Mechanistic Implication

Formula

C

H

O

S

Core scaffold for mass balance

calculations.

Mol. Weight 182.24 g/mol
Primary ion [M]

in Mass Spectrometry.

Structure
Methyl ester (C1), Thiol (C2),

Methyl (C4)

C2-Thiol: High nucleophilicity;

prone to oxidation.C4-Methyl:

Electron-donating; shields

C3/C5 positions.

Appearance
Pale yellow oil/low-melting

solid

Color intensifies upon

oxidation to disulfide.

Solubility DCM, EtOAc, DMSO

Lipophilic; poor water solubility

requires organic mobile

phases.

Synthesis & Process Chemistry
Understanding the synthesis is prerequisite to predicting the impurity profile. The modern route

utilizes Palladium-catalyzed C-S coupling followed by acid-mediated deprotection, avoiding the

harsh conditions of diazonium salt chemistry.

Validated Synthetic Pathway (DOT Visualization)
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Figure 1: Synthetic workflow from aryl halide precursors via PMB-protection strategy

(WO2015138895A1).

Spectroscopic Characterization Strategy
The following protocols validate the structure and differentiate the thiol monomer from its

disulfide dimer.

Nuclear Magnetic Resonance (NMR) Analysis
The substitution pattern (1,2,4-trisubstituted) results in a distinct aromatic coupling pattern.

Protocol: Dissolve ~10 mg in CDCl

. Acquire at 400 MHz or higher.

Note: If -SH signal is broad or missing, add D

O shake to confirm exchangeability, or run in DMSO-

to sharpen the peak.
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Nucleus
Shift (

ppm)
Multiplicity Assignment

Structural
Logic

H 7.85 - 7.90
Doublet (

Hz)
Ar-H (C6)

Deshielded by

adjacent ester

carbonyl.

H 7.10 - 7.15 Singlet (broad) Ar-H (C3)

Shielded by

methyl; weak

meta coupling to

H5.

H 6.90 - 7.00
Doublet (

Hz)
Ar-H (C5)

Ortho coupling to

H6.

H 4.50 - 4.80 Broad Singlet -SH

Chemical shift

varies with

concentration (H-

bonding).

H 3.86 - 3.90 Singlet -OCH Characteristic

methyl ester.

H 2.30 - 2.35 Singlet Ar-CH Benzylic methyl

group.

C ~166.5 Singlet C=O
Carbonyl ester.

[4]

Mass Spectrometry (MS)
Method: LC-MS (ESI+) or GC-MS.

Target Ion: [M+H]

= 183.24 (ESI) or M

= 182.0 (EI).

Fragmentation Pattern:
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m/z 182: Molecular Ion.

m/z 151: Loss of -OCH

(Methoxy group).

m/z 123: Loss of -COOCH

(Carbomethoxy group).

m/z 362: [2M-2H] indicates Disulfide Dimer presence (Critical Quality Attribute).

Infrared Spectroscopy (FTIR)
(Thiol): Weak band at 2550–2600 cm

. Absence of this band suggests oxidation to disulfide.

(Ester): Strong band at 1710–1725 cm

.

Quality Control & Impurity Profiling
The primary instability of this compound is the formation of Bis(2-methoxycarbonyl-5-

methylphenyl)disulfide.

HPLC Purity Protocol (Self-Validating)
This method separates the monomer (thiol) from the dimer (disulfide).

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm.
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Expected Retention:

Monomer (Thiol): Elutes earlier (more polar).

Dimer (Disulfide): Elutes later (significantly more lipophilic).

Validation Check: If the "Monomer" peak area decreases over time in solution, the sample is

oxidizing. Always prepare fresh samples in degassed solvents.

Functional Reactivity & Storage
Safety & Handling:

Odor: Characteristic sulfur stench. Handle only in a fume hood.

Storage: Store under Argon/Nitrogen at -20°C.

Reactivity:

Cyclization: Reacts with nitriles or halides to form benzothiophenes.

Deprotection: If synthesized via PMB protection, ensure complete removal of the benzyl

group (check NMR for aromatic multiplets at 7.3 ppm).

References
Synthesis & Applications:Hepatitis B core protein allosteric modulators. WO2015138895A1.

(Describes the synthesis of Methyl 2-mercapto-4-methylbenzoate from PMB-protected

precursor).

Chemical Data:Methyl 2-mercapto-4-methylbenzoate (CAS 345910-55-6).[1][2][3][5][6]

BLD Pharm Product Catalog.

General Methodology:Palladium-Catalyzed Synthesis of Aryl Thiols. Journal of the American
Chemical Society. (Contextual reference for the C-S coupling mechanism).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 52948-12-6|Methyl 4-chloro-2-sulfanylbenzoate|BLD Pharm [bldpharm.com]

2. 95901-15-8|Methyl 6-mercapto-2-naphthoate|BLD Pharm [bldpharm.com]

3. 17839-52-0|2-Mercapto-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

4. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

5. 104795-56-4|Methyl 2-mercapto-4-methoxybenzoate|BLD Pharm [bldpharm.com]

6. 4892-02-8|Methyl 2-mercaptobenzoate|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Structural Analysis & Characterization: Methyl 2-
mercapto-4-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13967489/docs#structural-analysis-characterization-
methyl-2-mercapto-4-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b13967489?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/52948-12-6.html
https://www.bldpharm.com/products/95901-15-8.html
https://www.bldpharm.com/products/17839-52-0.html
https://www.thegoodscentscompany.com/data/rw1259321.html
https://www.bldpharm.com/products/104795-56-4.html
https://www.bldpharm.com/products/4892-02-8.html
https://www.benchchem.com/product/b13967489/docs#structural-analysis-characterization-methyl-2-mercapto-4-methylbenzoate
https://www.benchchem.com/product/b13967489/docs#structural-analysis-characterization-methyl-2-mercapto-4-methylbenzoate
https://www.benchchem.com/product/b13967489/docs#structural-analysis-characterization-methyl-2-mercapto-4-methylbenzoate
https://www.benchchem.com/product/b13967489/docs#structural-analysis-characterization-methyl-2-mercapto-4-methylbenzoate
https://www.benchchem.com/product/b13967489?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13967489?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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